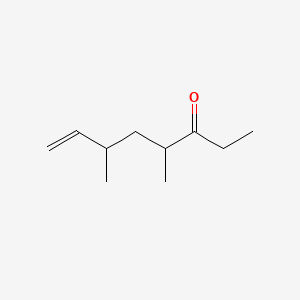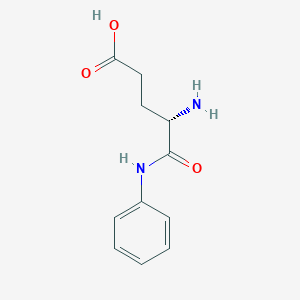
(S)-4-Amino-5-oxo-5-(phenylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLUTAMIC ACID(ANILIDE)-OH is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GLUTAMIC ACID(ANILIDE)-OH typically involves the reaction of glutamic acid with aniline under specific conditions. One common method includes the following steps:
Glutamic Acid Hydrochloride Preparation: Glutamic acid is first converted to its hydrochloride form by refluxing with concentrated hydrochloric acid.
Anilide Formation: The glutamic acid hydrochloride is then reacted with aniline in hot water, followed by cooling and crystallization to obtain GLUTAMIC ACID(ANILIDE)-OH.
Industrial Production Methods
Industrial production of GLUTAMIC ACID(ANILIDE)-OH may involve large-scale fermentation processes similar to those used for other amino acid derivatives. These processes utilize microbial strains and specific fermentation conditions to produce the desired compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
GLUTAMIC ACID(ANILIDE)-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reactions: These often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of GLUTAMIC ACID(ANILIDE)-OH may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
GLUTAMIC ACID(ANILIDE)-OH has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in neurotransmission and as a precursor for other biologically active compounds.
Mecanismo De Acción
GLUTAMIC ACID(ANILIDE)-OH exerts its effects through interactions with specific molecular targets and pathways:
Neurotransmitter Activity: It acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors.
Metabolic Pathways: Involved in the synthesis of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.
Comparación Con Compuestos Similares
Similar Compounds
Glutamic Acid: The parent compound, involved in protein synthesis and neurotransmission.
Glutamine: An amino acid similar to glutamic acid but with an amide group instead of a carboxylic acid group.
Uniqueness
By understanding the synthesis, reactions, applications, and mechanisms of GLUTAMIC ACID(ANILIDE)-OH, researchers can explore its full potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-9(6-7-10(14)15)11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
Clave InChI |
JMFXUTJZDSYTEC-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


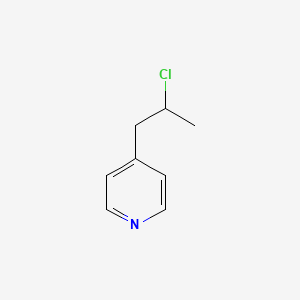
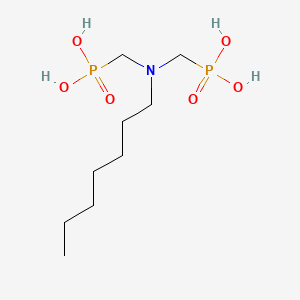
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
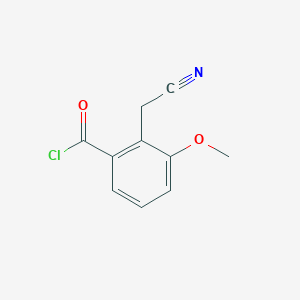
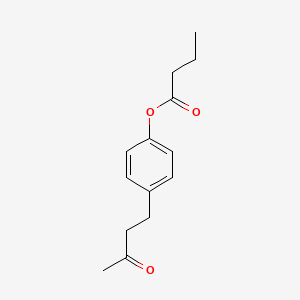

![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
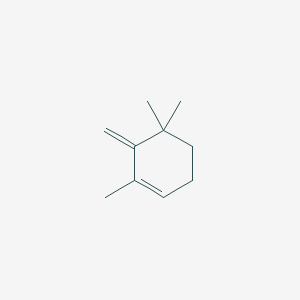
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
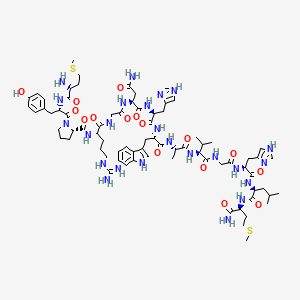
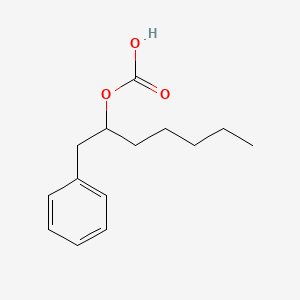
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
